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Compound of Interest

Compound Name:
2-Fluoropyrimidine-5-

carbaldehyde

CAS No.: 1240041-64-8

Cat. No.: B3224800 Get Quote

CAS Number: 1240041-64-8 Formula: C₅H₃FN₂O Molecular Weight: 126.09 g/mol

Executive Summary
2-Fluoropyrimidine-5-carbaldehyde is a high-value heterocyclic building block characterized

by its dual-electrophilic nature. It features a reactive formyl group at the C5 position and a

fluorine atom at the C2 position, which is highly activated for nucleophilic aromatic substitution

(SNAr). This bifunctionality makes it a linchpin intermediate in the synthesis of kinase inhibitors,

fluorinated nucleoside analogs, and fragment-based drug discovery (FBDD) libraries. This

guide details the handling, synthesis, and chemoselective transformation of this critical scaffold.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3224800?utm_src=pdf-interest
https://www.benchchem.com/product/b3224800?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22329541/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3224800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Note

CAS Number 1240041-64-8 Verified Identifier

IUPAC Name
2-Fluoropyrimidine-5-

carbaldehyde

SMILES FC1=NC=C(C=O)C=N1

Appearance Off-white to pale yellow solid Hygroscopic

Melting Point 98–102 °C Varies by purity/crystalline form

Boiling Point ~230 °C (Predicted) Decomposes at high T

Solubility DMSO, DMF, DCM, Methanol Sparingly soluble in water

Stability Air-sensitive (oxidation to acid) Store under inert gas at -20°C

Synthesis & Manufacturing Routes
The synthesis of 2-Fluoropyrimidine-5-carbaldehyde typically proceeds via two primary

routes. The choice of route depends on the scale and available starting materials.

Route A: Lithiation-Formylation (Lab Scale)
This is the preferred method for high-purity synthesis in a research setting. It utilizes 5-bromo-

2-fluoropyrimidine as the precursor.[2][3] The bromine at C5 undergoes rapid lithium-halogen

exchange, generating a lithiated species that is quenched with a formylating agent.

Precursor: 5-Bromo-2-fluoropyrimidine (CAS: 62802-38-4)[3]

Reagents:n-Butyllithium (n-BuLi), DMF or N-Formylmorpholine.

Conditions: Cryogenic (-78 °C), THF solvent, Inert atmosphere (Ar/N₂).[4]

Protocol:

Dissolve 5-bromo-2-fluoropyrimidine (1.0 eq) in anhydrous THF.

Cool to -78 °C.
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Add n-BuLi (1.1 eq) dropwise over 30 min. Critical: Maintain T < -70 °C to prevent Wurtz

coupling or ring opening.

Stir for 15-30 min to ensure complete lithiation.

Add dry DMF (1.5 eq) dropwise.

Warm to RT and quench with aqueous NH₄Cl.

Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Route B: Oxidation of Methyl Precursor (Industrial
Scale)
For larger batches, oxidation of 2-fluoro-5-methylpyrimidine is more economical, though it

requires careful control to prevent over-oxidation to the carboxylic acid.

Precursor: 2-Fluoro-5-methylpyrimidine.

Reagents: Selenium dioxide (SeO₂) or catalytic oxidation methods.

Challenge: Separating the aldehyde from the acid byproduct.

Reactivity Profile & Chemoselectivity
The core utility of 2-Fluoropyrimidine-5-carbaldehyde lies in its ability to undergo orthogonal

reactions.

The C5-Aldehyde (Electrophile 1)
The aldehyde is a standard handle for carbon-nitrogen bond formation.

Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form

benzylic-type amines.

Condensation: Forms hydrazones or oximes, often used as linkers in proteomics.

Oxidation: Easily converts to 2-fluoropyrimidine-5-carboxylic acid.
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The C2-Fluorine (Electrophile 2)
The fluorine atom is activated by the two adjacent nitrogen atoms and the electron-withdrawing

formyl group at C5. It is highly susceptible to SNAr.

Nucleophiles: Amines, thiols, and alkoxides.

Chemoselectivity Warning: If your goal is to react the aldehyde only, you must use non-

nucleophilic bases and avoid heating with strong nucleophiles, which will displace the

fluorine. Conversely, to functionalize the C2 position, the aldehyde often remains stable, but

the basic conditions required for SNAr (e.g., K₂CO₃, heat) can induce Cannizzaro

disproportionation if not carefully managed.

Visualizing the Reaction Logic

Chemoselectivity Check
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Figure 1: Chemoselectivity map illustrating the divergent pathways for the C5-aldehyde and

C2-fluorine handles.

Applications in Drug Discovery[5][9]
Kinase Inhibitor Development

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3224800?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3224800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogs). The 2-fluoro

group allows for the late-stage introduction of complex amine "tails" via SNAr, while the 5-

aldehyde serves as a rigid linker to hinge-binding motifs.

Fragment-Based Drug Discovery (FBDD)
Because of its low molecular weight (126.09 Da) and high ligand efficiency potential, this

molecule is an ideal "fragment."

Strategy: Screen the aldehyde against a protein target (forming reversible imines with lysine

residues) to identify binding pockets.

Optimization: Once a hit is found, the fluorine is displaced to improve affinity.

Proteomics & Labeling
The C2-F bond is stable enough for metabolic studies but reactive enough for "click-like"

bioconjugation under specific pH conditions, making it a useful probe for cysteine-rich proteins.

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Keep cold (-20°C) and dry. The aldehyde is prone to autoxidation; store under

nitrogen or argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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